molecular formula C7H16N2 B3079186 (R)-N,N-Dimethylpiperidin-3-amine CAS No. 1061873-14-0

(R)-N,N-Dimethylpiperidin-3-amine

Cat. No.: B3079186
CAS No.: 1061873-14-0
M. Wt: 128.22 g/mol
InChI Key: NMGVIZJUIPNHLI-SSDOTTSWSA-N
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Description

®-N,N-Dimethylpiperidin-3-amine is a chiral amine compound with a piperidine ring structure. It is an important intermediate in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

®-N,N-Dimethylpiperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-N,N-Dimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 3-piperidone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In industrial settings, the production of ®-N,N-Dimethylpiperidin-3-amine often involves continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction parameters, such as temperature and pressure, are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-N,N-Dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of ®-N,N-Dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

®-N,N-Dimethylpiperidin-3-amine can be compared with other similar compounds, such as:

    (S)-N,N-Dimethylpiperidin-3-amine: The enantiomer of the compound, which may have different biological activities and properties.

    N-Methylpiperidin-3-amine: A related compound with one less methyl group, which can affect its reactivity and applications.

    N,N-Dimethylpiperidine: A structurally similar compound without the amine group, which influences its chemical behavior.

The uniqueness of ®-N,N-Dimethylpiperidin-3-amine lies in its chiral nature and the presence of the dimethylamino group, which imparts specific reactivity and biological activity.

Properties

IUPAC Name

(3R)-N,N-dimethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGVIZJUIPNHLI-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-3-dimethylaminopiperidine and 0.5 g. of 10 percent palladium on carbon in 100 ml. of methanol was heated to ca. 56°C. and shaken under ca. 40 psi of hydrogen until uptake ceased. The catalyst was filtered, and the solvent distilled at atmospheric pressure. Distillation of the residue afforded 3-dimethylaminopiperidine, b.p. 87°-89°C./28 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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